(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzo[c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a benzo[c][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2]thiazine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzylation: The benzyl group is typically introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a Lewis acid catalyst for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with a similar phenolic structure.
Benzyl Alcohol: An aromatic alcohol with a benzyl group.
Uniqueness
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its trifluoromethyl group and benzo[c][1,2]thiazine core, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3E)-1-benzyl-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3S/c24-23(25,26)18-11-5-6-12-19(18)27-14-21-22(29)17-10-4-7-13-20(17)28(32(21,30)31)15-16-8-2-1-3-9-16/h1-14,27H,15H2/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMKGLKDYKSUDA-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C(F)(F)F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4C(F)(F)F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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